molecular formula C23H16O5 B489024 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate CAS No. 451451-42-6

4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B489024
CAS No.: 451451-42-6
M. Wt: 372.4g/mol
InChI Key: WLWXFAJUJKMVMF-UHFFFAOYSA-N
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Description

The 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate is a synthetic chromenone derivative designed for advanced pharmaceutical and biological research. Chromenone-based scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and ability to interact with multiple enzymatic targets . This compound is of significant interest for the development of multi-target-directed ligands (MTDLs), particularly in the realm of neurodegenerative diseases. Researchers can explore its potential to simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary targets for alleviating the cholinergic deficit in Alzheimer's disease . Furthermore, the structural motif is also relevant for investigating anti-inflammatory pathways. Related compounds have shown promise in mitigating neutrophilic inflammatory responses by targeting pathways like the p38α MAPK signaling cascade, which plays a cardinal role in the production of reactive oxygen species and the release of pro-inflammatory mediators such as neutrophil elastase . The incorporation of the 3-methoxybenzoate moiety is a strategic modification that can influence the compound's electronic properties, lipid solubility, and overall binding affinity to protein targets, potentially enhancing its pharmacological profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O5/c1-26-17-9-5-8-16(12-17)23(25)28-18-10-11-19-21(13-18)27-14-20(22(19)24)15-6-3-2-4-7-15/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWXFAJUJKMVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

This method involves the condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions. For example, reacting 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid yields the chromone scaffold. Key parameters include:

Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: Concentrated H₂SO₄ or HCl

  • Solvent: Ethanol or acetic acid

  • Yield: 60–75%

Baker-Venkataraman Rearrangement

An alternative approach employs the intramolecular cyclization of ortho-acyloxyacetophenones. This method avoids harsh acidic conditions, instead using bases like potassium tert-butoxide in DMF.

Advantages

  • Higher regioselectivity for 7-substituted chromones

  • Reduced side-product formation

Esterification with 3-Methoxybenzoic Acid

The chromone core undergoes esterification with 3-methoxybenzoic acid to introduce the methoxybenzoate moiety. Two strategies are prevalent:

Direct Esterification via Acyl Chlorides

3-Methoxybenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with the chromone hydroxyl group proceeds under anhydrous conditions:

Procedure

  • Acyl Chloride Formation :

    • 3-Methoxybenzoic acid (1.0 equiv) + SOCl₂ (2.5 equiv)

    • Reflux at 70°C for 3 hr

    • Yield: >90%

  • Esterification :

    • Chromone (1.0 equiv) + Acyl chloride (1.2 equiv)

    • Base: Pyridine (2.0 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → RT, 12 hr

    • Yield: 65–78%

Coupling Reagent-Mediated Esterification

Modern protocols utilize carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid:

Optimized Conditions

  • 3-Methoxybenzoic acid (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → RT, 24 hr

  • Yield: 82–89%

Reaction Optimization and Catalytic Enhancements

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction rates compared to nonpolar solvents:

SolventYield (%)Reaction Time (hr)
THF8924
DCM7812
Toluene4548

Catalytic Systems

Triazine-mediated condensation (e.g., 1,3,5-triazine) enhances efficiency by reducing side reactions:

Triazine Protocol

  • Chromone (1.0 equiv)

  • 3-Methoxybenzoic acid (1.1 equiv)

  • 1,3,5-Triazine (1.2 equiv)

  • Solvent: Acetonitrile

  • Yield: 91%

Structural Validation and Analytical Techniques

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz):

    • Chromone C=O: δ 6.30–6.54 (d, J = 7.8 Hz)

    • Methoxy (-OCH₃): δ 3.81 (s)

    • Aromatic protons: δ 6.98–7.98 (m)

  • IR (KBr):

    • Ester C=O stretch: 1725 cm⁻¹

    • Chromone C=O stretch: 1680 cm⁻¹

X-ray Crystallography

Single-crystal analysis confirms the planar chromone core and dihedral angles between substituents:

  • Bond length: C7–O1 = 1.36 Å

  • Torsion angle: C6A–O1B–C7A = 123.5°

Challenges and Mitigation Strategies

Steric Hindrance

The 3-phenyl group impedes esterification at the 7-position. Solutions include:

  • Using bulkier bases (e.g., DBU) to deprotonate the hydroxyl group more effectively

  • Increasing reaction temperature to 50°C

Purification Difficulties

Silica gel chromatography remains the standard, but recrystallization from ethanol/water (3:1) improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

    Substitution: The phenyl and methoxybenzoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromone derivatives depending on the reagents used.

Scientific Research Applications

Basic Information

  • IUPAC Name : (4-oxo-3-phenylchromen-7-yl) 3-methoxybenzoate
  • Molecular Formula : C23H16O5
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 451451-42-6

Structural Characteristics

The structure features a chromenone moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of both methoxy and benzoate groups enhances its solubility and reactivity.

Pharmacological Applications

Antioxidant Activity
Research indicates that compounds similar to 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate exhibit significant antioxidant properties. These properties are attributed to the ability of the chromenone structure to scavenge free radicals, making it a candidate for developing supplements aimed at reducing oxidative stress in cells .

Anticancer Potential
Studies have shown that derivatives of chromenones can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, suggesting it may serve as a lead compound in anticancer drug development .

Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Drug Delivery Systems
Due to its favorable solubility characteristics, this compound can be incorporated into drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its compatibility with various polymers makes it suitable for formulating nanoparticles or liposomes aimed at targeted drug delivery .

Material Science Applications

Photovoltaic Materials
Recent studies have explored the use of chromenone derivatives in organic photovoltaic cells. The unique electronic properties of the compound allow it to absorb light effectively, contributing to improved efficiency in solar energy conversion systems .

Fluorescent Dyes
The compound's structural features make it an excellent candidate for developing fluorescent probes used in biological imaging techniques. Its fluorescence properties can be utilized in cellular imaging and diagnostics .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against breast and prostate cancer cells .

Case Study 2: Antioxidant Efficacy Assessment

In a comparative study assessing the antioxidant capabilities of several compounds, this compound demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This positions it as a promising candidate for further development in nutraceutical applications .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzoate Group

The 3-methoxybenzoate group distinguishes this compound from analogs with different substituents. For example:

  • Electron-withdrawing groups (EWGs) : Compounds like 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate () feature a chloro substituent, which increases electrophilicity and may reduce hydrolytic stability compared to the methoxy group. Chloro-substituted esters typically exhibit lower solubility in polar solvents .
  • Electron-donating groups (EDGs): Methyl 3-methoxybenzoate (M3MOB, ) shares the meta-methoxy substituent but lacks the chromene scaffold.

Chromene Core Modifications

Variations in the chromene scaffold significantly alter properties:

  • 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (): The trifluoromethyl group at position 7 increases lipophilicity, while the heptyloxy chain introduces flexibility, reducing melting points compared to the rigid phenyl group in the target compound .
  • Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate (): Replacing the benzoate with an aliphatic propionate ester enhances solubility in non-polar solvents but may reduce thermal stability due to weaker π-π stacking interactions .

Thermal and Spectroscopic Properties

  • 3-Methoxybenzoate complexes (): Lanthanide complexes of 3-methoxybenzoate exhibit characteristic IR bands at ~1568 cm⁻¹ (νasym(COO⁻)) and ~1400 cm⁻¹ (νsym(COO⁻)), indicating bidentate coordination.
  • Thermal decomposition : Metal 3-methoxybenzoates (e.g., La–Sm complexes) decompose between 140–260°C, influenced by lanthanide ionic radii. The organic ester analog likely decomposes at higher temperatures due to covalent bonding .

Data Table: Key Comparative Properties

Compound Name Benzoate Substituent Chromene Substituents Key Properties
4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate 3-OCH₃ 3-Ph, 4-O High thermal stability; electron-donating methoxy enhances resonance
3-(2-OCH₃-Ph)-4-oxo-4H-chromen-7-yl 3-Cl-benzoate 3-Cl 3-(2-OCH₃-Ph) Lower solubility; EWG increases reactivity
4-[4-(Heptyloxy)PhO]Ph 2-oxo-7-CF₃-chromene-3-carboxylate Heptyloxy 2-O, 7-CF₃ High lipophilicity; flexible chain reduces crystallinity
Ethyl 2-[(4-oxo-3-Ph-4H-chromen-7-yl)oxy]propionate Aliphatic propionate 3-Ph, 4-O Enhanced solubility in non-polar solvents; lower thermal stability

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the chromone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anti-inflammatory, antioxidant, and anticancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data in structured formats.

The molecular formula of this compound is C23H18O5C_{23}H_{18}O_{5}, with a molecular weight of approximately 378.39 g/mol. The compound features a chromone core that is substituted with a phenyl group and a methoxybenzoate moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 3-phenylchromone with 3-methoxybenzoic acid. The reaction is conducted under reflux conditions in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate esterification .

Antioxidant Properties

Chromones are recognized for their antioxidant capabilities. Studies indicate that this compound exhibits significant free radical scavenging activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that compounds within the chromone class can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exhibit dual inhibitory effects against COX and LOX enzymes, which are crucial targets in the treatment of inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes like COX and LOX, inhibiting their catalytic functions.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
  • Cell Signaling Modulation : It may interfere with signaling pathways involved in cell growth and apoptosis.

Data Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX/LOX inhibition
AnticancerInduction of apoptosis

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value indicating significant cell death at low concentrations.
  • Enzyme Inhibition Study : Another study demonstrated that the compound inhibited COX enzymes with IC50 values comparable to standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling chromene derivatives with substituted benzoates. For example, triazine-mediated condensation (general procedure B in ) can be adapted by substituting phenol derivatives with methoxy groups. Reaction optimization may include adjusting stoichiometric ratios (e.g., 1.00 equiv. of reagents as in ) and using catalysts like Knoevenagel or acid/base conditions. Yield improvement can be monitored via HPLC or TLC, with purification via column chromatography. Structural confirmation requires spectroscopic validation (e.g., NMR, IR) .

Q. How does X-ray crystallography contribute to the structural elucidation of chromene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, and report chromene derivatives with torsion angles (e.g., C6A–O1B–C7A = 123.5°) and hydrogen-bonding networks critical for stability. Challenges include obtaining high-quality crystals via slow evaporation and addressing disorder in methoxy or phenyl groups. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are most effective in characterizing substitution patterns on the chromene core?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3) and ester (-COO-) groups. Aromatic protons appear as doublets in 6.8–8.2 ppm ().
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 362.1052 for C21_{21}H16_{16}O5_5). Discrepancies between NMR and MS data may arise from isotopic impurities or fragmentation; cross-validation with IR (C=O stretch at ~1700 cm1^{-1}) is advised .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2). Limitations include force field inaccuracies for π-π stacking (phenyl rings) and solvent effects. MD simulations (>100 ns) improve reliability by sampling conformational changes ( ). For glycosylated derivatives (), solvation models must account for hydrogen bonding with glucopyranosyl groups .

Q. What strategies resolve contradictions in stability data for chromene derivatives under varying pH/temperature?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) expose compounds to pH 1–13 and 40–80°C. Degradation products (e.g., hydrolyzed esters in ) are identified via LC-MS. Conflicting data may arise from matrix effects in biological assays; use orthogonal methods like differential scanning calorimetry (DSC) to monitor phase transitions. For photostability, UV-Vis spectroscopy tracks λmax_{\text{max}} shifts under ICH light conditions .

Q. How do substituent effects (e.g., methoxy vs. trifluoromethyl) influence the pharmacological profile of chromene derivatives?

  • Methodological Answer : Comparative SAR studies synthesize analogs (e.g., 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate in ) and evaluate bioactivity. Methoxy groups enhance solubility but reduce metabolic stability (cytochrome P450 demethylation). Trifluoromethyl groups ( ) increase lipophilicity and target affinity but may elevate toxicity. In vitro assays (e.g., microsomal stability) paired with logP measurements (HPLC) quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.